molecular formula C6H6INO3 B1394224 Ethyl 2-iodooxazole-4-carboxylate CAS No. 1107663-03-5

Ethyl 2-iodooxazole-4-carboxylate

Cat. No. B1394224
M. Wt: 267.02 g/mol
InChI Key: OGYIDEIMHPHYDU-UHFFFAOYSA-N
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Description

Ethyl 2-iodooxazole-4-carboxylate, also known as EIOC, is an organic compound with a molecular formula of C4H5INO3. It is a colorless crystalline solid that is soluble in water and ethanol. EIOC is a versatile reagent that is used in a variety of synthetic reactions, including the synthesis of heterocyclic compounds, the synthesis of novel compounds for pharmaceutical use, and the synthesis of functional materials. It is also used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.

Scientific research applications

  • Heterocyclic Building Blocks: It serves as a precursor in synthesizing oxazole derivatives. Oxazoles are core structures in many bioactive molecules and are used in medicinal chemistry for drug discovery.

  • Organic Building Blocks: It acts as a foundational element in organic synthesis, allowing for the construction of complex organic molecules through various chemical reactions.

Fluorescence and Pigment Applications

Ethyl 2-iodooxazole-4-carboxylate is used in the development of fluorescence materials, including fluorescent probes and near-infrared (NIR) dyes. These materials have significant applications in various scientific fields, including analytical chemistry, biological imaging, and medical diagnostics. Additionally, this compound plays a role in the synthesis of organic pigments, which are used in a wide range of material sciences and industrial applications​​.

Life Science Research

In the field of life science, ethyl 2-iodooxazole-4-carboxylate is involved in the synthesis of various biochemical compounds. It is used in the preparation of ADC-linkers (antibody-drug conjugates linkers), amino acids and their derivatives, and in enzymatic studies. Its role in CRISPR/Cas9 technology and in the study of neuronal signaling also highlights its importance in advanced genetic and neurological research​​.

Inhibitors and Agonists

This compound is integral in the synthesis of inhibitors and agonists, which are essential in pharmacological and biochemical research. It contributes to the development of antibody-drug conjugates (ADCs), angiogenesis inhibitors, and various anti-infection agents. Additionally, it is used in apoptosis studies, autophagy research, and in the investigation of cell cycle regulators, making it a critical component in cancer research and other cell biology fields​​​​.

Material Science

Ethyl 2-iodooxazole-4-carboxylate is also significant in material science, particularly in the synthesis of electronic materials, such as battery materials, dye-sensitized solar cell materials, and organic light-emitting diode (OLED) materials. It is used in the development of magnetic materials, including magnetic ionic liquids and magnetic metal complexes, which have applications in various technological fields. Additionally, it contributes to the creation of nanomaterials like carbon nanomaterials and ceramic membranes, underlining its importance in the advancement of nanotechnology​​.

properties

IUPAC Name

ethyl 2-iodo-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYIDEIMHPHYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-iodooxazole-4-carboxylate

Synthesis routes and methods

Procedure details

2.00 g (12.81 mmol) of ethyl 2-amino-1,3-oxazole-4-carboxylate are added to a solution of 8.00 g (38.43 mmol) of p-toluenesulfonic acid dihydrate in 48 ml of acetonitrile. The suspension is cooled to 0° C., and a solution of 1.77 g (25.62 mmol) sodium nitrite and 5.32 g (32.02 mmol) potassium iodide in 7.2 ml of water is then added. The mixture is stirred at 0° C. for 10 min and, after warming to RT, further overnight. The mixture is then diluted with 200 ml of water. By addition of 1 M aqueous sodium bicarbonate solution, the pH is adjusted to 9. 24 ml of 2 M sodium thiosulfate solution are then added. The aqueous phase is extracted three times with in each case 30 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate. After filtration, the solvent is removed on a rotary evaporator. The residue is purified by column chromatography on silica gel 60 (mobile phase gradient: cyclohexane/ethyl acetate 300:1→2:1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
p-toluenesulfonic acid dihydrate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
5.32 g
Type
reactant
Reaction Step Two
Name
Quantity
7.2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-iodooxazole-4-carboxylate
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Ethyl 2-iodooxazole-4-carboxylate
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Ethyl 2-iodooxazole-4-carboxylate
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Ethyl 2-iodooxazole-4-carboxylate
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Ethyl 2-iodooxazole-4-carboxylate
Reactant of Route 6
Ethyl 2-iodooxazole-4-carboxylate

Citations

For This Compound
6
Citations
CK Skepper, T Quach, TF Molinski - Journal of the American …, 2010 - ACS Publications
… -disubstituted oxazole fragment was constructed using an efficient Negishi-type coupling of an oxazol-2-ylzinc reagent formed directly from the parent ethyl 2-iodooxazole-4-carboxylate …
Number of citations: 76 pubs.acs.org
X Zhang, J Liu, Y Liu, Y Du - Tetrahedron Letters, 2013 - Elsevier
… Attempted C-2 alkylation on oxazole through lithium-halogen exchange for ethyl 2-iodooxazole-4-carboxylate (6) 8 in the presence of lithium reagent and 4 also failed to generate the …
Number of citations: 3 www.sciencedirect.com
G Blankson, SG Rzuczek, C Bishop, DS Pilch, A Liu… - Molecules, 2013 - mdpi.com
Pyridyl polyoxazoles are 24-membered macrocyclic lactams comprised of a pyridine, four oxazoles and a phenyl ring. A derivative having a 2-(dimethylamino)ethyl chain attached to the …
Number of citations: 8 www.mdpi.com
M Buchman - 2019 - search.proquest.com
The disorazoles are a family of naturally occurring, extremely cytotoxic molecules isolated from myxobacterium Sorangium cellulosum. These compounds, due to their remarkable …
Number of citations: 2 search.proquest.com
CK Skepper - 2009 - escholarship.org
… Figure 4.3 1H NMR of a) ethyl 2-iodooxazole-4-carboxylate (4.13c); b) Ethyl oxazole-4-carboxylate (4.28) and c) ethyl 2-deuteriooxazole-4-carboxylate (4.29)……………………….. 257 …
Number of citations: 2 escholarship.org
D Davyt, G Serra - Marine drugs, 2010 - mdpi.com
… oxazole fragment (64), Figure 33, was constructed using a Negishi-type coupling of an oxazol-2-ylzinc reagent formed directly from the parent ethyl 2-iodooxazole-4-carboxylate by zinc …
Number of citations: 202 www.mdpi.com

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